6-hydrazinyl-3H-imidazo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-4-1-5-6(8-2-4)10-3-9-5/h1-3,11H,7H2,(H,8,9,10) |
InChI Key |
SEPZYOORCQKFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)NN |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 4,5 B Pyridine Derivatives, Including Potential Routes to 6 Hydrazinyl 3h Imidazo 4,5 B Pyridine
Strategies for Imidazo[4,5-b]pyridine Ring System Construction
The formation of the fused imidazole (B134444) and pyridine (B92270) rings is a critical step, and several synthetic routes have been developed to achieve this. These methods often start from substituted pyridine precursors and build the imidazole ring onto it.
One of the most common and direct methods for constructing the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of a 2,3-diaminopyridine (B105623) derivative with a carboxylic acid or its equivalent, such as an aldehyde. nih.gov This reaction, often referred to as the Phillips condensation, typically involves heating the two components, sometimes in the presence of an acid catalyst or an oxidizing agent.
For instance, the reaction of 5-bromo-2,3-diaminopyridine with various benzaldehydes in the presence of an oxidant like sodium metabisulfite (B1197395) or iodine can yield 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable aromatic imidazole ring. The use of microwave assistance has been shown to reduce reaction times and improve yields for these types of condensations. researchgate.neteurjchem.com
Table 1: Examples of Cyclocondensation Reactions
An alternative strategy involves the reductive cyclization of 2-amino-3-nitropyridines or related substrates. In this approach, the nitro group is reduced to an amino group in situ, which then immediately condenses with a suitable carbonyl equivalent to form the imidazole ring. This method is particularly useful as it avoids the isolation of potentially unstable diaminopyridine intermediates.
A one-step synthesis of 3H-imidazo[4,5-b]pyridines has been achieved from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using reagents like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov Similarly, ketones can be used in conjunction with a reducing agent like tin(II) chloride (SnCl₂) to achieve the same transformation. nih.gov The mechanism is believed to involve the reduction of the nitro group, followed by formylation or acylation of the newly formed amino group and subsequent cyclization. nih.gov
A novel and less common approach to the imidazo[4,5-b]pyridine system involves the ring contraction of larger heterocyclic systems. A one-step method has been developed for the synthesis of 1H-imidazo[4,5-b]pyridines from quinoxalinones. This transformation occurs via the reaction of 3-aroyl-quinoxalinones with 1,2-arylenediamines in boiling acetic acid, affording the desired products in good yields. nih.gov This method provides a unique entry into the imidazo[4,5-b]pyridine scaffold from different starting materials.
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like imidazo[4,5-b]pyridines in a single step from three or more starting materials. A copper-catalyzed one-pot MCR has been described for the synthesis of imidazo[4,5-b]pyridines from commercial pyridinamines, aldehydes, and an azide. researchgate.net This domino approach is valued for its atom economy and ability to generate diverse molecular structures quickly.
Approaches for Introducing the Hydrazinyl Group to the Imidazo[4,5-b]pyridine Ring
Once the core imidazo[4,5-b]pyridine ring is synthesized, the next critical step is the introduction of the hydrazinyl group at the C-6 position. The most synthetically viable route to achieve this is through nucleophilic aromatic substitution on a pre-functionalized ring.
The introduction of the hydrazinyl group is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting a halogenated imidazo[4,5-b]pyridine, such as a 6-bromo or 6-chloro derivative, with hydrazine (B178648) hydrate (B1144303). The halogen atom at the 6-position acts as a leaving group, which is displaced by the strongly nucleophilic hydrazine.
The necessary precursor, 6-bromo-3H-imidazo[4,5-b]pyridine, can be readily synthesized by the cyclocondensation of 5-bromo-2,3-diaminopyridine with formic acid or other one-carbon synthons. mdpi.comresearchgate.neteurjchem.comnih.gov The subsequent reaction with hydrazine hydrate, typically heated in a suitable solvent, would yield the final product, 6-hydrazinyl-3H-imidazo[4,5-b]pyridine. This type of nucleophilic displacement of a halide by hydrazine is a well-established transformation in heterocyclic chemistry. researchgate.net For example, a similar nucleophilic displacement of a 6-chloride by hydrazine has been successfully used in the synthesis of a related 3-deazaspongosine, an imidazo[4,5-c]pyridine derivative. researchgate.net
Table 2: Proposed Synthesis of this compound
Functional Group Interconversion Strategies for C-6 Substitution
A common and effective method for introducing nucleophiles onto an aromatic ring is through the substitution of a halogen atom. In the context of imidazo[4,5-b]pyridines, precursors such as 6-bromo-3H-imidazo[4,5-b]pyridine are accessible starting points for synthesis. scite.airesearchgate.net A potential route to this compound involves the nucleophilic aromatic substitution of a 6-halo derivative with hydrazine. For instance, a synthetic pathway analogous to the synthesis of 3-deazaspongosine, which involves the displacement of a 6-chloride by hydrazine on a related heterocyclic system, could be employed. researchgate.net This reaction would typically be carried out by heating the 6-halo-imidazo[4,5-b]pyridine with hydrazine hydrate, possibly in a suitable solvent.
Another strategy involves the conversion of a 6-amino group. This could be achieved by diazotization of a 6-amino-3H-imidazo[4,5-b]pyridine to form a diazonium salt, followed by reduction to yield the desired hydrazinyl compound. The feasibility of this approach would depend on the stability of the diazonium intermediate.
Direct Hydrazinolysis Reactions
Direct hydrazinolysis involves the displacement of a suitable leaving group at the C-6 position by hydrazine. A well-documented analogy for this type of reaction is the synthesis of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine. In this synthesis, 2-mercapto-3H-imidazo[4,5-b]pyridine is reacted with hydrazine hydrate to yield the 2-hydrazinyl product. researchgate.net This reaction demonstrates that a mercapto group can serve as an effective leaving group in a direct hydrazinolysis reaction on this heterocyclic core. researchgate.net
Applying this precedent to the C-6 position, a potential synthetic route would involve the hydrazinolysis of 6-mercapto-3H-imidazo[4,5-b]pyridine or a 6-(methylthio) derivative. The reaction would likely proceed by refluxing the starting material with an excess of hydrazine hydrate. Similarly, other leaving groups, such as alkoxy or phenoxy groups, at the C-6 position could potentially be displaced by hydrazine under appropriate reaction conditions.
Derivatization and Functionalization of Hydrazinyl-Imidazo[4,5-b]pyridine Scaffolds
The this compound molecule possesses multiple reactive sites, including the nitrogen atoms of the imidazo[4,5-b]pyridine ring system and the hydrazinyl group itself. This allows for a wide range of derivatization and functionalization reactions.
N-Alkylation Reactions on the Imidazo[4,5-b]pyridine Nitrogen Atoms (N1, N3, N4 Regioselectivity)
The imidazo[4,5-b]pyridine ring system has three nitrogen atoms (N1, N3, and N4) that are potential sites for alkylation. The regioselectivity of N-alkylation is often complex and can result in a mixture of products. researchgate.netmdpi.com The reaction of various imidazo[4,5-b]pyridines with alkylating agents like benzyl (B1604629) bromide or 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in DMF has been studied. researchgate.netfabad.org.trnih.gov
These studies indicate that alkylation can occur on the imidazole ring (N1 or N3) and the pyridine ring (N4). researchgate.netfabad.org.tr Often, a mixture of regioisomers is formed, with the major product depending on the specific substrate and reaction conditions. researchgate.net For example, under basic conditions (K2CO3 in DMF), N-alkylation has been observed to occur predominantly on the nitrogen atom of the pyridine ring, yielding the N4 regioisomer. fabad.org.trnih.gov However, the formation of N1 and N3 isomers is also common, and in some cases, all three possible regioisomers have been identified. researchgate.net The selective synthesis of the N1-substituted isomer can be challenging but has been achieved using specific palladium-catalyzed methods. organic-chemistry.org
Reactions Involving the Hydrazinyl Group
The exocyclic hydrazinyl group at the C-6 position is a versatile functional handle for further molecular elaboration, primarily through reactions at the terminal nitrogen atom.
The hydrazinyl group readily undergoes condensation reactions with carbonyl compounds. Drawing a direct parallel from the reactivity of the 2-hydrazinyl isomer, this compound is expected to react with various aldehydes and ketones to form the corresponding hydrazones. researchgate.net For example, the reaction of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) or α-diketones (e.g., benzil) in refluxing ethanol (B145695) leads to the formation of stable hydrazone derivatives. researchgate.net This transformation provides a straightforward method for introducing a wide variety of substituents onto the hydrazinyl moiety.
The hydrazinyl group serves as a key building block for the construction of various fused heterocyclic rings through cyclization and cycloaddition reactions. Based on the reactivity of the 2-hydrazinyl analogue, a number of heterocycles can be synthesized from the 6-hydrazinyl precursor. researchgate.net
Pyrazoline and Pyrazolone (B3327878) Derivatives: Reaction with α,β-unsaturated ketones like benzalacetophenone can yield pyrazoline derivatives through an initial condensation followed by intramolecular cyclization. researchgate.net Similarly, reaction with β-keto esters such as ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolone derivatives. researchgate.net
Triazole Derivatives: Fused triazole rings can be synthesized by reacting the hydrazinyl compound with reagents like formic acid or benzoyl chloride. The reaction with formic acid would lead to an unsubstituted triazolo[4,3-a]imidazo[4,5-b]pyridine system, while benzoyl chloride would yield a phenyl-substituted derivative. researchgate.net
Triazine Derivatives: The reaction with chloroacetic acid can be used to construct a fused triazine ring, resulting in a triazin-4-ol derivative. researchgate.net
Tetrazole Derivatives: A fused tetrazole ring can be formed by treating the hydrazinyl compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). researchgate.net
These reactions highlight the utility of the hydrazinyl group as a synthetic precursor for creating more complex, polycyclic heterocyclic systems with diverse structures. A summary of these transformations is presented in the table below.
Table 1. Cyclization Reactions of Hydrazinyl-Imidazo[4,5-b]pyridine
| Reagent | Resulting Fused Ring System |
|---|---|
| Ethyl Cyanoacetate | Pyrazolone |
| Benzalacetophenone | Pyrazoline |
| Formic Acid | Triazole |
| Benzoyl Chloride | Phenyl-substituted Triazole |
| Chloroacetic Acid | Triazin-4-ol |
Compound Reference Table
Table 2. List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-hydrazinyl-3H-imidazo[4,5-b]pyridine |
| 6-bromo-3H-imidazo[4,5-b]pyridine |
| 6-chloro-3H-imidazo[4,5-b]pyridine |
| 6-amino-3H-imidazo[4,5-b]pyridine |
| 2-mercapto-3H-imidazo[4,5-b]pyridine |
| 6-mercapto-3H-imidazo[4,5-b]pyridine |
| 6-(methylthio)-3H-imidazo[4,5-b]pyridine |
| 3-deazaspongosine |
| Benzyl bromide |
| 4-chlorobenzyl bromide |
| 3,4,5-trimethoxybenzaldehyde |
| Benzil |
| Benzalacetophenone |
| Ethyl cyanoacetate |
| Formic acid |
| Benzoyl chloride |
| Chloroacetic acid |
Acylation and Sulfonylation of the Hydrazinyl Moiety
The hydrazinyl group of this compound is a versatile functional handle that can undergo various chemical transformations, including acylation and sulfonylation, to produce a range of derivatives.
Acylation: The introduction of an acyl group onto the hydrazinyl moiety can be achieved through reaction with acylating agents such as acid chlorides or anhydrides. For instance, the reaction of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine with benzoyl chloride in a suitable solvent like pyridine leads to the formation of the corresponding N-benzoylhydrazinyl derivative. researchgate.net This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of the acylating agent. The use of a base like pyridine is common to neutralize the hydrogen chloride byproduct. nih.gov
A general procedure for such an acylation is as follows: to a solution of the hydrazinyl compound in pyridine, the aryl acid chloride is added, and the mixture is left to react at room temperature. researchgate.net This method is broadly applicable for the synthesis of various arylbenzohydrazide derivatives.
Sulfonylation: The sulfonylation of the hydrazinyl group involves the reaction with a sulfonyl chloride, such as an arylsulfonyl chloride, to form a sulfonohydrazide. This reaction typically proceeds in the presence of a base to neutralize the generated HCl. While direct sulfonylation of this compound is not extensively detailed in the provided literature, the general reactivity of hydrazinyl groups suggests this transformation is feasible. The reaction would likely involve the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net The synthesis of sulfonyl hydrazides is a known chemical transformation, often starting from the corresponding sulfonyl chloride and hydrazine. google.comresearchgate.net
The general protocol for such a reaction involves the portionwise addition of the sulfonyl chloride to an aqueous solution of the hydrazine derivative, with the careful addition of a strong base to maintain an alkaline reaction mixture. google.com
Reactions with Isothiocyanates and Orthoesters to Yield Thiosemicarbazones and Ethoxymethylenehydrazones
Reactions with Isothiocyanates: The reaction of hydrazinyl compounds with isothiocyanates is a well-established method for the synthesis of thiosemicarbazones. nih.gov In the context of the imidazo[4,5-b]pyridine scaffold, reaction of a hydrazinyl derivative with an isothiocyanate would lead to the formation of a thiosemicarbazide, which can then be further reacted or utilized as is. For example, 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine has been shown to react with isothiocyanates to generate new derivatives. nih.gov This suggests that this compound would react similarly. The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazinyl group to the electrophilic carbon of the isothiocyanate.
A typical procedure involves reacting the hydrazinyl derivative with an isothiocyanate in a solvent like pyridine. fayoum.edu.eg This reaction is a key step in the synthesis of various heterocyclic compounds with potential biological activity. mtak.huresearchgate.net
Reactions with Orthoesters: Hydrazinyl compounds can react with orthoesters, such as triethyl orthoformate, to yield ethoxymethylenehydrazones. This reaction is a common strategy for protecting or derivatizing the hydrazinyl group. The reaction of a hydrazinyl derivative with triethyl orthoformate, often in the presence of a catalytic amount of acid or heated, results in the formation of a C-N bond and the elimination of ethanol. znaturforsch.comccsenet.org
For instance, refluxing a hydrazinyl compound with an excess of triethyl orthoformate can lead to the formation of the corresponding ethoxymethyleneamino derivative. ccsenet.org This intermediate can then be used in subsequent cyclization reactions to form various heterocyclic systems.
Catalytic Methods and Reaction Conditions in Imidazo[4,5-b]pyridine Synthesis
Catalytic methods play a crucial role in the synthesis of imidazo[4,5-b]pyridine derivatives, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.
Phase Transfer Catalysis for Alkylation Reactions
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. researchgate.net In the synthesis of imidazo[4,5-b]pyridine derivatives, PTC is particularly useful for alkylation reactions. The alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to a mixture of regioisomers. PTC conditions can influence this regioselectivity.
The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid PTC conditions, using a base like potassium carbonate and a catalyst such as tetra-n-butylammonium bromide, allows for the isolation of N3 and N4 regioisomers. researchgate.net In some cases, N1 alkylation can also be observed. researchgate.net The use of PTC offers a greener alternative to traditional methods by often allowing for the use of less hazardous solvents and inorganic bases. acsgcipr.org
Table 1: Alkylation of Imidazo[4,5-b]pyridine Derivatives under Phase Transfer Catalysis
| Substrate | Alkylating Agent | Catalyst | Base | Product(s) | Reference |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(chloromethyl)benzene | Tetra-n-butylammonium bromide | K₂CO₃ | N3 and N4 regioisomers | researchgate.net |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(bromomethyl)-4-methylbenzene | Tetra-n-butylammonium bromide | K₂CO₃ | N3 and N4 regioisomers | researchgate.net |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate (B1195939) | Tetra-n-butylammonium bromide | K₂CO₃ | N1, N3, and N4 regioisomers | researchgate.net |
This table is interactive and allows for sorting and filtering of data.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation in the synthesis of imidazo[4,5-b]pyridine derivatives has demonstrated significant advantages over conventional heating methods. nih.gov
For example, the condensation reaction of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids to form 2-substituted imidazo[4,5-b]pyridines can be achieved in moderate to good yields using microwave-assisted heating. nih.gov This method often results in significantly shorter reaction times compared to traditional refluxing. nih.gov The use of a solid support like silica (B1680970) gel can further enhance the efficiency of these reactions. nih.gov
Microwave irradiation has also been successfully employed in copper and amine-free Sonogashira cross-coupling reactions of halo-imidazo[4,5-b]pyridines, achieving high yields in a short amount of time. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of tri/tetrasubstituted imidazoles | Conventional (reflux) | 36 h | 30% | nih.gov |
| Synthesis of tri/tetrasubstituted imidazoles | Microwave | 90 min | 46-80% | nih.gov |
| Synthesis of pyrido fused imidazo[4,5-c]quinolines | Microwave | Not specified | High yields | rsc.org |
This table is interactive and allows for sorting and filtering of data.
Chemical Reactivity and Mechanistic Aspects of 6 Hydrazinyl 3h Imidazo 4,5 B Pyridine Derivatives
Reactivity Profile of the Imidazo[4,5-b]pyridine Ring System
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. When such reactions do occur, they typically favor attack at the C-3 (or β) position, as the intermediates formed from attack at C-2 or C-4 are significantly less stable. youtube.com The nitrogen atom itself can act as a nucleophile, coordinating with electrophiles to form pyridinium (B92312) salts. youtube.com
Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C-2 (α) and C-4 (γ) positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen. youtube.comdavuniversity.org
In the imidazo[4,5-b]pyridine system, the fused imidazole (B134444) ring modulates this reactivity. The imidazole portion is electron-rich and can influence the electron density of the fused pyridine ring. The precise pattern of substitution depends on the specific reagents and reaction conditions. Nucleophilic aromatic substitution reactions have been utilized to introduce functionalities onto the ring system. For instance, a chloride at the 6-position can undergo nucleophilic displacement by hydrazine (B178648) to introduce the very functional group central to this discussion. researchgate.net
Substituents on the imidazo[4,5-b]pyridine core have a profound effect on the electron density and, consequently, the reactivity of the aromatic system. irb.hr The nature and position of these groups can either enhance (activate) or reduce (deactivate) the ring's susceptibility to electrophilic or nucleophilic attack.
Electron-donating groups (EDGs), such as amino or alkyl groups, increase the electron density of the ring system, potentially facilitating electrophilic substitution and influencing the regiochemical outcome. Conversely, electron-withdrawing groups (EWGs), like nitro or halogen groups, further decrease the ring's electron density. This deactivation towards electrophiles simultaneously enhances the ring's reactivity towards nucleophiles. For example, the presence of a bromo substituent at the C-6 position is a common feature in synthetic routes, serving as a handle for introducing other functional groups via nucleophilic substitution. mdpi.com The introduction of various substituents can significantly alter the chemical properties and potential applications of the resulting derivatives. irb.hrnih.gov
Transformations and Stability of the Hydrazinyl Functionality
The hydrazinyl group (-NHNH₂) is a potent nucleophile and a versatile synthetic handle, enabling a wide array of chemical transformations. Its stability and reactivity are central to the synthetic utility of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine.
Tautomerism is a key consideration in heterocyclic chemistry. For imidazo[4,5-b]pyridine derivatives, the position of the proton on the imidazole nitrogen can vary (e.g., 1H vs. 3H). Spectroscopic studies on related 3-methyl-3H-imidazo[4,5-b]pyridine derivatives have shown that the tautomeric equilibrium is influenced by the nature of the substituent at the C-2 position. For instance, a 2-amino group favors the amino form over the imino form. documentsdelivered.com While specific studies on the tautomerism of the 6-hydrazinyl derivative are limited, it is expected to exist predominantly in the hydrazinyl form rather than a hydrazono tautomer involving the pyridine ring. The hydrazinyl group itself can participate in various isomeric forms in its reaction products, such as in the formation of pyrazoles. beilstein-journals.org
The hydrazinyl group has well-established redox properties. Hydrazine and its derivatives are recognized as reducing agents in organic synthesis, with the thermodynamic driving force for many of these reactions being the formation of highly stable dinitrogen gas (N₂). organicchemistrydata.org This reductive capability can be harnessed in various synthetic applications. The hydrazinyl moiety can also be oxidized, although this chemistry is less commonly exploited in the context of modifying imidazo[4,5-b]pyridine derivatives. The primary utility of the hydrazinyl group in this scaffold is its nucleophilicity.
The hydrazinyl group serves as a key building block for synthesizing a variety of other heterocyclic rings fused to or substituted on the imidazo[4,5-b]pyridine core. Its terminal nitrogen is a strong nucleophile, readily reacting with electrophilic centers. A common transformation involves the condensation with aldehydes or ketones to form hydrazones, which can then undergo further reactions. researchgate.net
A particularly useful application is in the construction of five- and six-membered heterocyclic rings. As detailed in the table below, the reaction of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine with various bifunctional reagents leads to the formation of pyrazole (B372694), triazine, triazole, and tetrazole derivatives. researchgate.net
| Reagent | Resulting Heterocycle |
| Aromatic Aldehydes | Hydrazone Derivatives |
| Acetylacetone | Pyrazole Derivative |
| Formic Acid | Triazole Derivative |
| Nitrous Acid | Tetrazole Derivative |
| Benzalacetophenone | Pyrazoline Derivative |
| This table summarizes some of the synthetic transformations of the hydrazinyl group on an imidazo[4,5-b]pyridine core, based on analogous reactivity at the C-2 position. researchgate.net |
Regioselectivity in Synthetic Transformations
Achieving regioselectivity is a critical challenge in the synthesis of substituted imidazo[4,5-b]pyridines. The presence of multiple nitrogen atoms in the bicyclic system often leads to the formation of isomeric products in reactions like alkylation.
Direct alkylation of an unsubstituted imidazo[4,5-b]pyridine ring is often not selective, yielding a mixture of N-1 and N-3 substituted products. researchgate.net To overcome this, synthetic strategies often involve introducing the desired substituent onto a precursor pyridine or imidazole ring before the final cyclization step. This "pre-introduction" approach ensures the desired regiochemical outcome. researchgate.net
In nucleophilic substitution reactions, the inherent electronic properties of the ring direct the regioselectivity. As mentioned, nucleophiles preferentially attack the α and γ positions of the pyridine ring. davuniversity.org Synthetic routes are therefore designed to place leaving groups at these positions to facilitate the introduction of new functionalities. For example, the synthesis of this compound often proceeds from a precursor with a leaving group (e.g., chlorine) at the C-6 position of the pyridine ring, ensuring the hydrazine attacks the desired location. researchgate.net The choice of solvent can also dramatically influence regioselectivity in the formation of heterocyclic rings from hydrazine derivatives. conicet.gov.ar
Factors Governing Regioisomeric Product Formation
The synthesis and subsequent derivatization of the imidazo[4,5-b]pyridine core often lead to the formation of multiple regioisomers, products that have the same molecular formula but differ in the spatial arrangement of substituents. The distribution of these isomers is not random but is governed by a combination of electronic, steric, and reaction-based factors.
Alkylation reactions, in particular, are sensitive to these influences. The imidazo[4,5-b]pyridine skeleton has several nitrogen atoms (N1, N3, and the pyridine nitrogen at N4) that can be alkylated, leading to a mixture of products. researchgate.netmdpi.com For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides typically yields a mixture of N3 and N4 substituted regioisomers. researchgate.netmdpi.com However, the nature of the alkylating agent can alter this outcome; the use of ethyl bromoacetate (B1195939) was found to produce all three possible N1, N3, and N4 regioisomers, highlighting the role of the electrophile in directing the reaction pathway. researchgate.netmdpi.com
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insight, suggesting that N-alkylation regioselectivity is often governed by 'steric approach control'. researchgate.net The substitution pattern on the imidazo[4,5-b]pyridine core can create steric hindrance that favors alkylation at less hindered sites. For example, opposite N1/N3 isomer ratios were observed between imidazo[4,5-b]pyridine-4-oxide and its 2-methyl-substituted analogue, a result attributed primarily to steric effects. researchgate.net
The reaction conditions also play a crucial role. The choice of base and solvent can significantly influence the ratio of regioisomers. Alkylation is often performed under basic conditions (e.g., K2CO3 in DMF), which can favor the formation of specific isomers. researchgate.net Furthermore, thermal cyclization reactions used to form fused-ring systems from acyclic precursors can also result in mixtures of regioisomers, which in some cases can be separated by chromatographic techniques. mdpi.com
| Factor | Observation | Example | Reference |
|---|---|---|---|
| Nature of Reactant | The structure of the alkylating agent or substituent can determine the number and ratio of isomers formed. | Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl bromoacetate yields N1, N3, and N4 isomers, whereas other alkyl halides give only N3 and N4 isomers. | researchgate.netmdpi.com |
| Steric Hindrance | Substituents on the heterocyclic core can sterically block certain nitrogen atoms, directing incoming groups to less hindered positions. | The presence of a methyl group at the C2 position alters the N1/N3 alkylation ratio compared to the unsubstituted parent compound. | researchgate.net |
| Reaction Conditions | The solvent, base, and temperature can affect the reaction pathway and the stability of intermediates, thereby influencing the final product distribution. | Alkylation of imidazo[4,5-b]pyridines using K2CO3 in DMF predominantly results in the formation of specific regioisomers. | researchgate.net |
Strategies for Controlling Regioselectivity
Given that different regioisomers can exhibit distinct biological activities, developing strategies to control the regioselectivity of reactions is a significant goal in synthetic chemistry. Several effective approaches have been developed for the imidazo[4,5-b]pyridine system.
One powerful strategy involves the use of catalyst and ligand control in cross-coupling reactions. For the synthesis of 2-substituted derivatives, palladium catalysts paired with specific ligands, such as XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), have been shown to be highly effective in directing the regioselective coupling of 2-halo imidazo[4,5-b]pyridines with nucleophiles. nih.govnih.gov The structure of the ligand and catalyst system is critical for achieving high yields and selectivity for the desired 3H- or 1H-imidazo[4,5-b]pyridine isomers. nih.gov
Another key strategy is the rational design of the synthetic route , particularly in solid-phase synthesis. By carefully selecting the starting materials and the sequence of reactions, it is possible to direct the formation of a specific isomer. For instance, the regioselectivity of the imidazole ring closure can be controlled by the choice of a primary versus a secondary amine during the substitution of a dichloropyridine precursor. This allows for the directed and unambiguous preparation of either imidazo[4,5-b]pyridines or their imidazo[4,5-c]pyridine isomers.
Finally, when a reaction inherently produces a mixture of isomers, a crucial strategy is the optimization of reaction conditions followed by efficient separation . While not a method of controlling the reaction's selectivity per se, it is a practical approach to obtaining pure, single isomers. Techniques such as column chromatography are often employed to separate regioisomers that are formed in nearly equal ratios, for example, during thermal cyclization reactions. mdpi.com
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Catalyst/Ligand System | Utilizing specific transition metal catalysts and ligands to favor a particular reaction site. | Palladium acetate (B1210297) (Pd(OAc)2) with XantPhos ligand for regioselective C-N bond formation on 2-halo imidazo[4,5-b]pyridines. | nih.govnih.gov |
| Directed Synthesis | Designing a multi-step synthesis where the sequence of reactions dictates the final isomeric outcome. | Using primary vs. secondary amines in solid-phase synthesis to control the direction of imidazole ring closure. | researchgate.net |
| Post-Synthetic Separation | Separating a mixture of isomers after the reaction is complete using chromatographic methods. | Isolation of individual regioisomers from a 1:1 mixture produced during thermal cyclization. | mdpi.com |
Mechanistic Investigations of Key Reaction Pathways
Elucidation of Reaction Mechanisms for Ring Formation
The construction of the imidazo[4,5-b]pyridine skeleton can be achieved through various synthetic routes, each with a distinct reaction mechanism. A common and efficient method involves a tandem SNAr reaction-reduction-condensation sequence . acs.orgresearchgate.net This one-pot process typically starts with a 2-chloro-3-nitropyridine. The mechanism proceeds via:
Nucleophilic Aromatic Substitution (SNAr): A primary amine displaces the chlorine atom at the C2 position.
Reduction: The nitro group at the C3 position is reduced to an amino group, often using a reducing agent like zinc dust in an acidic medium, to form a pyridine-2,3-diamine intermediate.
Condensation and Cyclization: The in situ formed diamine is then treated with an aldehyde. This leads to the formation of an imine intermediate, which subsequently undergoes intramolecular cyclization.
Aromatization: The final step is the aromatization of the cyclized intermediate to yield the stable imidazo[4,5-b]pyridine ring system. acs.org Time-dependent NMR studies have confirmed that this pathway proceeds through the formation of the imine followed by cyclization. acs.org
Another mechanistic pathway involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.govnih.gov This reaction is thought to proceed through the reduction of the nitro group and subsequent condensation with the carbonyl compound, followed by intramolecular cyclization to form the imidazole ring. nih.gov
Multicomponent reactions (MCRs) also provide a convergent approach to the imidazo[4,5-b]pyridine core, though the mechanisms can be complex. These reactions assemble the final product from three or more starting materials in a single step, often involving a cascade of imine formation, cycloaddition, and rearrangement steps.
Mechanistic Studies of Hydrazinyl Group Transformations
The hydrazinyl group (-NHNH2) at the C6 position is a versatile functional handle that can be transformed into a wide array of other functionalities, often serving as a precursor for additional heterocyclic rings.
One of the most fundamental transformations is its reaction with carbonyl compounds. The reaction of a hydrazine with a β-dicarbonyl compound, for instance, is a classic method for forming pyrazole rings. Mechanistic studies, supported by semi-empirical calculations, suggest that this reaction is kinetically controlled. cdnsciencepub.com The process involves the initial formation of a pair of 3,5-dihydroxypyrazolidine intermediates, and the subsequent dehydration of these intermediates dictates which final pyrazole isomer is formed. cdnsciencepub.com
The hydrazinyl group can also undergo oxidative coupling reactions . A visible-light-induced, copper-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes has been reported. rsc.org This reaction proceeds through the elimination of N2 gas, facilitated by an in situ generated copper(II) superoxo/peroxo complex, to form a C-C bond between the pyridine ring and the alkyne. rsc.org This represents a green and efficient method for derivatization, with N2 and water as the only byproducts. rsc.org
Furthermore, the hydrazinyl moiety can react with nitrilimines, which are transient intermediates generated from hydrazonoyl halides. nih.gov These reactions typically proceed through a nucleophilic attack of the hydrazine on the nitrilimine, leading to an acyclic adduct. This adduct can then undergo thermal or oxidative cyclization to form larger heterocyclic systems, such as 1,2,4,5-tetrazines. nih.gov This demonstrates the role of the hydrazinyl group as a potent nucleophile capable of initiating complex cyclization cascades.
| Transformation | Reagent(s) | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Pyrazole Formation | β-Dicarbonyl compounds | Fused Pyrazole Ring | Kinetically controlled dehydration of dihydroxypyrazolidine intermediates. | cdnsciencepub.com |
| Denitrogenative C-C Coupling | Terminal alkynes, Cu(I) catalyst, O2, visible light | Alkynyl-substituted pyridine | Oxidative coupling with N2 elimination, mediated by a copper-peroxo complex. | rsc.org |
| Tetrazine Formation | Nitrilimines (from hydrazonoyl halides) | Fused Tetrazine Ring | Nucleophilic addition to form an acyclic adduct, followed by cyclization. | nih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Hydrazinyl 3h Imidazo 4,5 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and constitution of molecules like 6-hydrazinyl-3H-imidazo[4,5-b]pyridine can be established.
While specific NMR data for this compound is not widely available in the cited literature, the analysis of closely related derivatives provides a robust framework for predicting its spectral features. For instance, studies on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives offer insight into the chemical shifts and coupling patterns of the core heterocyclic system. researchgate.net
In the ¹H NMR spectra of these derivatives, the protons on the pyridine (B92270) ring typically appear as distinct signals in the aromatic region. The H5 and H7 protons, being adjacent to the ring fusion and the bromine substituent, respectively, would exhibit characteristic chemical shifts and coupling constants. The imidazole (B134444) proton (H2) would also resonate in this region. The protons of the hydrazinyl group (-NHNH₂) would be expected to appear as exchangeable signals, with their chemical shifts being sensitive to solvent and concentration. For example, in derivatives of the isomeric 2-hydrazinyl-3H-imidazo[4,5-b]pyridine, the NH and NH₂ protons of the hydrazinyl moiety have been observed. nih.gov
The ¹³C NMR spectra would provide complementary information, with distinct signals for each carbon atom in the imidazo[4,5-b]pyridine core. The chemical shifts of the carbon atoms are influenced by the electron-donating or -withdrawing nature of the substituents. For 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, the carbon atoms of the pyridine and imidazole rings have been assigned based on their characteristic chemical shift ranges. researchgate.net The presence of the hydrazinyl group at the C6 position would be expected to influence the chemical shifts of the adjacent carbon atoms.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Imidazo[4,5-b]pyridine Derivatives
| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H5 | 8.54 | s | |
| H7 | 9.12 | s | |
| NH (imidazole) | 10.76 | s | |
| Aromatic H (substituent) | 7.53-7.79 | m |
Note: Data is based on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and serves as an illustrative example. researchgate.net
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Imidazo[4,5-b]pyridine Derivatives
| Carbon | Representative Chemical Shift (ppm) |
| C2 | 143.2 |
| C3a | 138.7 |
| C5 | 131.8 |
| C6 | 119.2 |
| C7 | 132.4 |
| C7a | 148.0 |
| Aromatic C (substituent) | 128.2, 129.1, 131.6 |
Note: Data is based on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and serves as an illustrative example. researchgate.net
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be instrumental in confirming the connectivity of protons within the same spin system, for instance, in a substituted phenyl ring attached to the core.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. For the imidazo[4,5-b]pyridine core, HSQC would link the H5 and H7 protons to their corresponding C5 and C7 carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of a molecule and for confirming the substitution pattern. For example, an HMBC correlation between the H5 proton and the C7 and C3a carbons would help to confirm the structure of the pyridine ring. Furthermore, HMBC is invaluable for distinguishing between regioisomers, such as N-alkylated derivatives, by observing correlations between the N-alkyl protons and the carbons of the imidazole ring.
X-ray Diffraction Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound itself is not described in the provided search results, data for a derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, offers significant insights into the expected solid-state geometry. In this derivative, the imidazopyridine moiety is nearly planar, with a small dihedral angle between the imidazole and pyridine rings. The substituent at the 2-position is inclined with respect to the plane of the heterocyclic core. Such data allows for the precise determination of all bond lengths and angles within the molecule.
The crystal packing of molecules is governed by a variety of non-covalent interactions. In the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the molecules are organized into stacks through C-H···π interactions. Hirshfeld surface analysis of this derivative indicates that H···H, H···C/C···H, and H···Br/Br···H interactions are the most significant contributors to the crystal packing.
For this compound, the hydrazinyl group and the nitrogen atoms of the imidazo[4,5-b]pyridine core would be expected to be key participants in hydrogen bonding networks. The -NH and -NH₂ protons of the hydrazinyl group can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and imidazole rings can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal lattice. Additionally, π-π stacking interactions between the aromatic imidazo[4,5-b]pyridine rings of adjacent molecules are also anticipated to be a significant feature of the solid-state packing.
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, the assignment of absolute configuration is not applicable to this molecule. However, if a chiral center is introduced into a derivative, for example, through substitution with a chiral moiety, the determination of its absolute configuration would be necessary. This is typically achieved through single-crystal X-ray diffraction of an enantiomerically pure sample. For chiral molecules that are difficult to crystallize, vibrational circular dichroism (VCD) has emerged as a reliable technique for determining the absolute configuration in the solution phase.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by providing its exact mass with high accuracy. For this compound, with a molecular formula of C₆H₇N₅, the theoretical exact mass of the neutral molecule is 149.0701 g/mol . In positive-ion mode ESI-HRMS, the compound would be observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 150.0779. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion provide detailed structural information through characteristic fragmentation patterns. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of the imidazo[4,5-b]pyridine core and related heterocyclic structures.
The fragmentation of the imidazo[4,5-b]pyridine scaffold is influenced by the protonation site, which is typically the most basic nitrogen atom in the imidazole ring. mdpi.com Common fragmentation pathways for related nitrogen-containing heterocyclic systems often involve the loss of small neutral molecules. For the [M+H]⁺ ion of this compound, likely fragmentation steps would include:
Loss of Ammonia (B1221849) (NH₃): Cleavage of the N-N bond in the hydrazinyl group followed by hydrogen rearrangement could lead to the loss of ammonia (17.0265 Da), a common fragmentation for hydrazines.
Loss of Nitrogen (N₂): The hydrazinyl moiety could also lead to the elimination of a neutral nitrogen molecule (28.0061 Da).
Ring Cleavage: Fragmentation of the pyridine or imidazole ring can occur, often initiated by the loss of HCN (27.0109 Da) or cyanamide (B42294) (H₂NCN). The stable fused ring system suggests that initial fragmentation will likely involve the substituent.
A plausible fragmentation pathway would begin with the loss of NH₃ from the protonated molecule (m/z 150.0779) to yield a key fragment ion at m/z 133.0514. Subsequent fragmentation of this ion would involve the characteristic breakdown of the imidazopyridine ring system.
| Ion/Fragment | Formula | Calculated m/z | Proposed Origin |
|---|---|---|---|
| [M+H]⁺ | C₆H₈N₅⁺ | 150.0779 | Protonated Molecule |
| [M+H - NH₃]⁺ | C₆H₅N₄⁺ | 133.0514 | Loss of ammonia from hydrazinyl group |
| [M+H - N₂H₃]⁺ | C₆H₅N₃⁺ | 119.0483 | Cleavage of hydrazinyl group |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The spectra provide a unique fingerprint based on the vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. Based on data from closely related derivatives, such as 2-hydrazinyl-3H-imidazo[4,5-b]pyridine and 6-bromo-3H-imidazo[4,5-b]pyridines, the following key peaks can be anticipated. acs.orgresearchgate.net
N-H Stretching: The hydrazinyl (-NHNH₂) and imidazole (N-H) groups will exhibit stretching vibrations in the region of 3100-3400 cm⁻¹. Typically, the -NH₂ group shows two bands (asymmetric and symmetric stretching), while the secondary amine in the imidazole ring shows a broader absorption.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the imidazole and pyridine rings, and the C=C bonds of the aromatic system, will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. For instance, a 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine derivative shows a characteristic C=N stretch at 1653 cm⁻¹. researchgate.net
N-H Bending: The bending (scissoring) vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹, potentially overlapping with the C=N stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For the imidazo[4,5-b]pyridine core, the most intense Raman signals are expected to be skeletal modes of the fused aromatic rings, appearing in the 1450–1600 cm⁻¹ spectral region. mdpi.com These bands, corresponding to in-plane ring vibrations, are often sensitive to substitution on the ring system. Aromatic C-H bending modes would also be visible at lower wavenumbers. While specific Raman data for the title compound is scarce, analysis of related imidazopyridine structures shows that metal coordination can cause slight shifts of these skeletal modes to higher wavenumbers due to increased rigidity. mdpi.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|---|
| N-H stretch (imidazole, hydrazine) | IR | 3100 - 3400 | -NH-, -NH₂ |
| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Pyridine Ring C-H |
| C=N / C=C stretch | IR, Raman | 1450 - 1650 | Fused Ring System |
| N-H bend | IR | 1600 - 1650 | -NH₂ |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound, the experimentally determined percentages ("found") are compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 48.31 | |
| Hydrogen (H) | 4.73 | |
| Nitrogen (N) | 46.96 | * |
*Experimental "Found" values are determined in a laboratory setting and are expected to be within ±0.4% of the "Calculated" values for a pure sample.
Computational and Theoretical Investigations on 6 Hydrazinyl 3h Imidazo 4,5 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the electronic characteristics and predicting the chemical reactivity of molecules. For the imidazo[4,5-b]pyridine scaffold, these methods elucidate how the arrangement of atoms and electrons governs the molecule's stability and interactions.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure of molecules. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often employing the B3LYP hybrid functional with basis sets such as 6-31G(d,p) or 6-311G**, are used to perform geometry optimization. mdpi.comresearch-nexus.netuctm.edu This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. researchgate.netmdpi.com
The optimization provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield the total electronic energy of the molecule, which is essential for comparing the relative stability of different isomers or tautomers. mdpi.commdpi.com For instance, theoretical studies on alkylated 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have been used to compare the stability of different regioisomers, showing good agreement with experimental findings. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of these orbitals and the gap between them (Δε = E_LUMO - E_HOMO) are critical descriptors of molecular reactivity and stability. mdpi.comuctm.edu
High E_HOMO indicates a greater tendency to donate electrons.
Low E_LUMO suggests a greater ability to accept electrons.
A small HOMO-LUMO gap (Δε) implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. mdpi.com Conversely, a large energy gap indicates high stability and lower reactivity. mdpi.com
In studies of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) portion of the molecule. mdpi.comnih.gov This distribution governs the intramolecular charge transfer characteristics of the system. nih.gov
| Compound Derivative | E_HOMO (au) | E_LUMO (au) | Energy Gap (Δε) (au) |
|---|---|---|---|
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -0.229 | -0.080 | 0.149 |
| Derivative 2 | -0.218 | -0.076 | 0.142 |
| Derivative 4 | -0.219 | -0.076 | 0.143 |
| Derivative 6 | -0.231 | -0.091 | 0.140 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution on the molecular surface, predicting how a molecule will interact with other charged species.
The different colors on an MEP map signify varying electrostatic potentials:
Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most likely sites for electrophilic attack (nucleophilic centers).
Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack (electrophilic centers).
Green: Denotes regions of neutral or near-zero potential.
For imidazo[4,5-b]pyridine systems, MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen atoms of the imidazole and pyridine (B92270) rings, identifying them as the primary centers for electrophilic interactions, such as protonation and coordination with metal ions. mdpi.commdpi.com The hydrogen atoms, particularly those attached to nitrogen, generally exhibit positive potential. nih.gov
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electronic configuration. A harder molecule has a larger HOMO-LUMO gap and is less reactive. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. It is defined as ω = χ² / (2η). mdpi.com
These descriptors are invaluable for comparing the reactivity of a series of related compounds. For example, a low hardness value (η) and a high electrophilicity index (ω) suggest a molecule is a good electrophile, while a high hardness value indicates greater stability. mdpi.com
| Compound Derivative | Electronegativity (χ) | Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 0.154 | 0.074 | 0.160 |
| Derivative 2 | 0.147 | 0.071 | 0.152 |
| Derivative 4 | 0.147 | 0.071 | 0.153 |
| Derivative 6 | 0.161 | 0.070 | 0.185 |
Reaction Mechanism Elucidation Through Computational Methods
Beyond static properties, computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing a dynamic view of bond-making and bond-breaking processes.
To understand how a chemical reaction proceeds from reactants to products, it is necessary to identify the transition state (TS). The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. Computational methods can locate the geometry and energy of this transient species.
Advanced Synthetic Applications of 6 Hydrazinyl 3h Imidazo 4,5 B Pyridine As a Chemical Synthon
Precursor for the Synthesis of Novel Fused Polyheterocyclic Systems (e.g., Pyrido-Imidazo-Triazine Ring Systems)
The hydrazinyl moiety of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine serves as a key functional group for the construction of novel fused polyheterocyclic systems. A significant application in this area is the synthesis of pyrido-imidazo-triazine ring systems. These intricate heterocyclic structures are of considerable interest due to their potential biological activities.
The synthesis of these fused systems is often achieved through cyclization reactions involving the hydrazinyl group. For instance, reaction of this compound with various reagents can lead to the formation of a third heterocyclic ring, thereby creating a tricyclic or even tetracyclic framework. The specific nature of the resulting fused system is dictated by the choice of the cyclizing agent.
Research has demonstrated the successful synthesis of various derivatives, including pyrazoline, triazine, triazole, and tetrazole moieties fused to the imidazo[4,5-b]pyridine core. researchgate.net For example, the reaction with formic acid can yield a triazolo-pyridine derivative. researchgate.net These synthetic strategies underscore the utility of this compound as a versatile building block for expanding the landscape of known polyheterocyclic compounds.
Development of Complex Molecular Architectures and Scaffolds
The inherent structural features of this compound make it an attractive starting material for the development of complex molecular architectures and scaffolds. The fused imidazo[4,5-b]pyridine core provides a rigid and planar framework that can be further functionalized and elaborated upon. This scaffold is found in various compounds with diverse biological activities, making it a "privileged" structure in medicinal chemistry. nih.govresearchgate.net
The presence of the reactive hydrazinyl group allows for the introduction of a wide range of substituents and the construction of larger, more complex molecules. Synthetic chemists can leverage this reactivity to build libraries of compounds with diverse structural motifs. These libraries can then be screened for various biological activities, aiding in the discovery of new therapeutic agents.
For example, derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as c-Met kinase inhibitors, demonstrating the potential of this core structure in the design of targeted cancer therapies. nih.gov The ability to readily modify the this compound molecule allows for the fine-tuning of its properties, which is crucial for optimizing its biological activity and pharmacokinetic profile.
Role in the Design of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function of specific proteins and pathways. The development of novel chemical probes often requires the synthesis of molecules with specific properties, such as fluorescence or the ability to bind to a particular target.
While direct evidence for the use of this compound in the design of chemical probes is not extensively documented in the provided search results, its structural features suggest its potential in this area. The fused aromatic system of the imidazo[4,5-b]pyridine core could serve as a fluorophore, and the reactive hydrazinyl group could be used to attach linker molecules or reactive groups for covalent modification of target proteins.
The synthesis of various heterocyclic derivatives from 2-hydrazinyl-3H-imidazo[4,5-b]pyridine, such as pyrazoline and tetrazole moieties, opens up possibilities for creating compounds with diverse photophysical properties suitable for use as chemical probes. researchgate.net Further research in this area could lead to the development of novel probes for studying a wide range of biological processes.
Utilization in Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical, making them attractive for the synthesis of large and diverse compound libraries.
The reactive nature of the hydrazinyl group in this compound makes it a suitable component for various MCRs. By participating in these reactions, it can contribute to the rapid assembly of complex heterocyclic structures. For instance, hydrazines are known to participate in MCRs for the synthesis of pyrazole (B372694) and pyrazolo-fused heterocyclic derivatives. nih.govnih.govbeilstein-journals.org
Although specific examples of MCRs involving this compound are not detailed in the search results, the general reactivity of hydrazines in MCRs suggests that this compound could be a valuable substrate for such transformations. The development of MCRs utilizing this compound would provide an efficient and versatile route to novel and complex heterocyclic compounds.
Applications in Advanced Organic Transformations
Beyond its use in the synthesis of fused heterocycles and in MCRs, this compound can also be employed in a variety of other advanced organic transformations. The hydrazinyl group can undergo a range of reactions, including condensation with carbonyl compounds to form hydrazones, acylation, and sulfonylation.
These transformations can be used to introduce a wide range of functional groups and structural motifs onto the imidazo[4,5-b]pyridine scaffold, further expanding the diversity of accessible compounds. For example, the reaction of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine with various aldehydes and ketones has been shown to yield the corresponding hydrazone derivatives. researchgate.net
The resulting hydrazones can serve as intermediates for further synthetic manipulations, or they may possess interesting biological properties in their own right. The versatility of this compound in these transformations highlights its importance as a flexible and valuable building block in modern organic synthesis.
Future Perspectives in 6 Hydrazinyl 3h Imidazo 4,5 B Pyridine Research
Exploration of Novel and Efficient Synthetic Pathways
The future of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine research is intrinsically linked to the development of advanced synthetic methodologies. While classical syntheses of the imidazo[4,5-b]pyridine core often involve the condensation of diaminopyridines with reagents like carboxylic acids or aldehydes, these methods can lack efficiency and regioselectivity. mdpi.comnih.gov Prospective research will likely pivot towards more sophisticated and sustainable synthetic routes that offer higher yields, greater purity, and better environmental compatibility.
Key areas for future synthetic exploration include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for instance, have proven effective for constructing the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-amino-heterocycles. organic-chemistry.org Future work could focus on developing novel catalyst systems (e.g., based on copper or zinc) that are more economical and environmentally benign for the key bond-forming steps. beilstein-journals.orgnih.gov These methods could enable the direct introduction of the hydrazinyl group or its precursor at the C-6 position with high regioselectivity.
Green Chemistry Approaches: The principles of green chemistry will be central to next-generation syntheses. This includes the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times. e3s-conferences.org Furthermore, employing environmentally friendly solvents such as water or polyethylene glycol (PEG) and developing reusable heterogeneous catalysts, like Al³⁺-K10 clay, represent promising avenues for sustainable production. mdpi.comnih.govacs.org
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, safety, and scalability. Adapting and optimizing multi-step syntheses of this compound for flow reactors is a logical future step to enable efficient and on-demand production.
Photochemical Methods: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. nih.gov Exploring photocatalytic pathways for the cyclization or functionalization steps in the synthesis could provide novel and efficient routes to the target compound and its derivatives. nih.gov
| Methodology | Potential Advantages | Key Research Focus | Relevant Precedent |
|---|---|---|---|
| Transition-Metal Catalysis | High efficiency, regioselectivity, broad substrate scope. | Development of cheaper, non-toxic catalysts (e.g., Cu, Fe, Zn). | Pd-catalyzed amidation for imidazo[4,5-b]pyridines. organic-chemistry.org |
| Green Chemistry (Microwave, Aqueous Media) | Reduced reaction times, lower energy consumption, minimal hazardous waste. | Optimization of reaction conditions in sustainable solvents. | Aqueous synthesis of imidazo[1,2-a]pyridines. acs.org |
| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Adaptation of multi-step batch syntheses to continuous flow systems. | Continuous flow synthesis of various N-heterocycles. acs.org |
Development of Targeted Derivatization Strategies at C-6 and the Hydrazinyl Moiety
The this compound scaffold presents two primary sites for chemical modification: the C-6 position of the pyridine (B92270) ring and the hydrazinyl functional group. A systematic exploration of derivatives through targeted synthesis is a crucial future direction to build a library of compounds for structure-activity relationship (SAR) studies.
Future derivatization strategies will likely concentrate on:
Hydrazinyl Moiety Functionalization: The hydrazinyl group is a versatile handle for derivatization. Future work will explore its reaction with a range of electrophiles. For instance, condensation with aldehydes and ketones will yield hydrazone derivatives, while acylation with acid chlorides or anhydrides will produce hydrazides. nih.gov Furthermore, more advanced methods for the selective mono- or di-alkylation of the hydrazine (B178648) nitrogen atoms, potentially using a nitrogen dianion strategy, could provide precise control over the substitution pattern. organic-chemistry.org The chemoselective nature of hydrazines also allows for their use as a point of attachment for larger molecular tags or scaffolds. rsc.org
Deeper Understanding of Structure-Reactivity Relationships through Advanced Physical Organic Chemistry
A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is essential for predicting its behavior and designing rational synthetic modifications. Advanced physical organic chemistry techniques will be indispensable in this endeavor.
A key future research direction will be the application of Hammett analysis . wikipedia.org By synthesizing a series of derivatives with different electron-donating and electron-withdrawing substituents at the C-6 position or on an aryl ring attached to the core, it will be possible to quantify the electronic influence of these groups on reaction rates and equilibria. pharmacy180.com For example, studying the kinetics of derivatization reactions at the hydrazinyl moiety and plotting the logarithm of the rate constants against the appropriate Hammett substituent constants (σ) will yield a reaction constant (ρ). rsc.orgsciepub.com The sign and magnitude of ρ will provide critical insights into the reaction mechanism, specifically the nature of charge development in the transition state. pharmacy180.com Such studies will enable a more predictive approach to synthesis and functionalization.
Integration of Predictive Computational Models with Experimental Validation
The synergy between computational chemistry and experimental synthesis is set to revolutionize the study of this compound. In silico models can significantly accelerate the research cycle by prioritizing the synthesis of compounds with the highest probability of possessing desired properties.
Future research will heavily integrate the following computational approaches:
Quantum Chemistry Calculations (DFT): Density Functional Theory (DFT) will be used to calculate fundamental molecular properties such as optimized geometry, molecular electrostatic potential (MEP), and frontier molecular orbital (HOMO-LUMO) energies. nih.govresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and characterized, 3D-QSAR models can be developed. nih.gov These models correlate the structural features of the molecules with their observed activity, allowing for the prediction of the potency of virtual compounds. benthamdirect.comnih.govresearchgate.net This predictive power guides the design of next-generation derivatives with potentially enhanced properties. nih.gov
Molecular Docking and Dynamics: If a specific biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound and its derivatives within the target's active site. nih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. researchgate.net
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of molecules. nih.govresearchgate.net Computational tools can estimate parameters like solubility, membrane permeability, and potential toxicity, helping to filter out compounds with unfavorable profiles before committing to their synthesis. researchgate.net
| Computational Tool | Predicted Properties | Application in Research Cycle |
|---|---|---|
| DFT (Density Functional Theory) | Electronic structure, reactivity indices, electrostatic potential. | Guiding synthetic derivatization by identifying reactive sites. |
| 3D-QSAR | Correlation between 3D molecular fields and biological activity. | Predicting the activity of unsynthesized analogues. |
| Molecular Docking & Dynamics | Binding affinity, interaction modes, complex stability. | Virtual screening and mechanism-of-action studies. |
| ADMET Prediction | Solubility, permeability, metabolic stability, potential toxicity. | Early-stage filtering of compounds with poor pharmacokinetic profiles. |
Investigation of Solid-State and Solution-Phase Behavior of the Compound and its Derivatives
The physical state of a compound profoundly influences its properties and potential applications. A comprehensive characterization of this compound in both the solid and solution phases is a critical area for future investigation.
Solid-State Analysis: Single-crystal X-ray diffraction will be the definitive technique for elucidating the three-dimensional structure of the compound and its derivatives in the solid state. uctm.edunih.govresearch-nexus.net This analysis will provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov Understanding these interactions is fundamental to crystal engineering, which seeks to control the formation of different polymorphs or co-crystals with tailored physical properties (e.g., solubility, stability). Hirshfeld surface analysis can be used in conjunction with X-ray data to visualize and quantify intermolecular contacts. uctm.eduresearch-nexus.net
Solution-Phase Behavior: While standard NMR techniques (¹H and ¹³C) are used for routine characterization, advanced NMR studies will provide deeper insights into the molecule's behavior in solution. nih.gov This includes investigating potential tautomeric equilibria, which are common in N-heterocycles containing hydrazinyl groups. Studies in different solvents will reveal how the solvent environment affects these equilibria and the compound's conformation. Techniques like UV-Vis and fluorescence spectroscopy can be used to study aggregation behavior and the influence of pH on the compound's electronic structure, which is particularly relevant for understanding its properties in aqueous environments. irb.hr
By pursuing these integrated research avenues, the scientific community can systematically build a comprehensive understanding of this compound, moving from efficient synthesis and targeted derivatization to a deep-seated knowledge of its physicochemical properties, ultimately paving the way for the rational design of novel functional molecules.
Q & A
Q. What are the standard synthetic routes for preparing 6-hydrazinyl-3H-imidazo[4,5-b]pyridine?
The synthesis typically involves condensation reactions starting with substituted 2,3-diaminopyridines. For example, derivatives can be synthesized via Mannich reactions using secondary amines (e.g., morpholine, piperidine) and formaldehyde under reflux conditions in polar aprotic solvents like DMF. Phase-transfer catalysis (solid-liquid) is also effective for regioselective halogenation or hydrazine incorporation .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, Bacillus pumilis) compared to standard antibiotics like ciprofloxacin.
- Anticancer activity : Cell viability assays (e.g., MTT) on human cancer cell lines (e.g., prostate, breast) to determine IC₅₀ values (typically in the low micromolar range) .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine scaffold be achieved?
Regioselective C2-arylation is optimized using palladium catalysis (e.g., Pd(OAc)₂) with ligands like PPh₃. For halogenated derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6- or 7-position are effective. Adding pivalic acid (PivOH) as an additive enhances reaction rates and selectivity in C–H activation protocols .
Q. What strategies improve structure-activity relationship (SAR) studies for anticancer derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the 5- or 7-position to enhance DNA intercalation.
- Conjugation : Link pharmacophores (e.g., benzazoles, acrylonitriles) to the core structure to improve bioavailability and target binding. Computational docking studies (e.g., DFT) predict interactions with enzymes like topoisomerase II .
Q. How are metabolites and DNA adducts of this compound detected in toxicological studies?
- Metabolite profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydroxylated or glucuronidated metabolites (e.g., HONH-PhIP).
- DNA adduct analysis : Detect N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-β]pyridine via isotope dilution MS in in vitro models .
Q. What experimental designs address contradictions in carcinogenicity data?
- Dose-response studies : Compare low-dose chronic exposure vs. high-dose acute models to mimic human dietary intake of heterocyclic amines (HCAs).
- Species-specific metabolism : Use primary human hepatocytes alongside rodent models to account for cytochrome P450 (CYP1A2) variability in metabolic activation .
Q. How can fluorescence properties of imidazo[4,5-b]pyridine derivatives be exploited?
Fluorescence is solvent-dependent: polar aprotic solvents (e.g., DMF) enhance quantum yields due to reduced non-radiative decay. Derivatives with strong electron-withdrawing groups (e.g., nitro, cyano) exhibit red-shifted emission, useful for pH-sensitive optical sensors .
Methodological Considerations
Q. What protocols optimize solubility for in vitro assays?
Q. How are computational tools applied to mechanistic studies?
- Molecular dynamics simulations : Model interactions with DNA or enzymes (e.g., CYP1A2) to identify binding motifs.
- DFT calculations : Predict redox potentials and antioxidant capacity (e.g., DPPH radical scavenging) for derivatives with conjugated π-systems .
Key Data Contradictions and Resolutions
Q. Why do some studies report conflicting carcinogenicity data for imidazo[4,5-b]pyridine derivatives?
Discrepancies arise from:
Q. How can bioactivity discrepancies between in vitro and in vivo models be mitigated?
- Use 3D cell cultures or co-culture systems (e.g., hepatocyte-cancer cell co-cultures) to mimic metabolic interplay.
- Validate in vitro hits in transgenic mice with humanized CYP enzymes .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
